N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-pyridin-2-ylpropan-2-amine
Description
The compound “N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-pyridin-2-ylpropan-2-amine” is a complex organic molecule. It contains a benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . This compound is related to a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .
Synthesis Analysis
The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . The process includes the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at 130 °C . Other methods involve the use of ethyl bromoacetate, NaH, DMF at 50 °C for 2 hours . The synthesis process is complex and requires precise control of conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzodioxole moiety and a pyridin-2-ylpropan-2-amine group. The benzodioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The structure of related compounds has been solved using direct methods with SHELXS and refined with full-matrix least-squares techniques on F2 with SHELXL .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The compound is related to a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .Future Directions
Properties
IUPAC Name |
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-pyridin-2-ylpropan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12(7-14-5-3-4-6-19-14)20(2)10-13-8-16-17(9-15(13)18)22-11-21-16/h3-6,8-9,12H,7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKHFUMAXAQNDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)N(C)CC2=CC3=C(C=C2Cl)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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